molecular formula C16H19F3N4O4 B11086924 Cyclohexanecarboxylic acid, (1,3-dimethyl-2,4,6-trioxo-5-trifluoromethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)amide

Cyclohexanecarboxylic acid, (1,3-dimethyl-2,4,6-trioxo-5-trifluoromethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)amide

Cat. No.: B11086924
M. Wt: 388.34 g/mol
InChI Key: BIJCHTOAYNDYLE-UHFFFAOYSA-N
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Description

H12O2. It is the carboxylic acid derivative of cyclohexane. At room temperature, it exists as a colorless oil that can crystallize .

Preparation Methods

Hydrogenation of Benzoic Acid: The primary synthetic route for cyclohexanecarboxylic acid involves the hydrogenation of benzoic acid. This reaction converts benzoic acid (C6H5COOH) to cyclohexanecarboxylic acid (C7H12COOH). The hydrogenation process typically employs a catalyst (such as palladium on carbon) and hydrogen gas. The resulting cyclohexanecarboxylic acid is a precursor for various applications .

Industrial Production: Cyclohexanecarboxylic acid serves as an intermediate in the production of caprolactam, a key monomer for nylon-6 synthesis. Its reaction with nitrosylsulfuric acid leads to caprolactam formation. Additionally, it can be oxidized to cyclohexene, another valuable compound .

Chemical Reactions Analysis

Cyclohexanecarboxylic acid exhibits typical carboxylic acid reactions. These include:

    Conversion to Acid Chloride: It can be converted to cyclohexanecarbonyl chloride (the acid chloride) by reacting with thionyl chloride or phosphorus pentachloride.

    Hydrolysis: Under basic conditions, it hydrolyzes to cyclohexanecarboxylic acid.

    Esterification: It reacts with alcohols to form esters.

    Decarboxylation: Upon heating, it can lose a carbon dioxide molecule to form cyclohexene.

Scientific Research Applications

Cyclohexanecarboxylic acid finds applications in various fields:

Mechanism of Action

The specific mechanism by which this compound exerts its effects depends on its derivatives and applications. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Cyclohexanecarboxylic acid shares similarities with other carboxylic acids, such as benzoic acid and cyclohexanoic acid. its unique structure and reactivity set it apart from these compounds .

Properties

Molecular Formula

C16H19F3N4O4

Molecular Weight

388.34 g/mol

IUPAC Name

N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide

InChI

InChI=1S/C16H19F3N4O4/c1-22-10-9(12(25)23(2)14(22)27)15(13(26)20-10,16(17,18)19)21-11(24)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,20,26)(H,21,24)

InChI Key

BIJCHTOAYNDYLE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)C(C(=O)N2)(C(F)(F)F)NC(=O)C3CCCCC3

Origin of Product

United States

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